5-Cyanothiophene-2-boronic acid mida ester
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Overview
Description
5-Cyanothiophene-2-boronic acid mida ester is a versatile compound with the empirical formula C10H9BN2O4S and a molecular weight of 264.07 g/mol . This compound is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its boronic acid functionality.
Preparation Methods
The synthesis of 5-Cyanothiophene-2-boronic acid mida ester typically involves the reaction of 5-cyanothiophene-2-boronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Cyanothiophene-2-boronic acid mida ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The cyanothiophene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophenes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
5-Cyanothiophene-2-boronic acid mida ester has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the development of bioconjugates and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Cyanothiophene-2-boronic acid mida ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The cyanothiophene moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
5-Cyanothiophene-2-boronic acid mida ester can be compared with other boronic acid derivatives, such as:
5-Acylthiophene-2-boronic acid mida ester: Similar in structure but with an acyl group instead of a cyano group, offering different reactivity and applications.
Thiophene-2-boronic acid: Lacks the cyano group, making it less versatile in certain reactions.
Phenylboronic acid: A simpler boronic acid derivative with different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the boronic acid group with the cyanothiophene moiety, providing a balance of stability and reactivity that is advantageous in various applications.
Properties
IUPAC Name |
5-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O4S/c1-13-5-9(14)16-11(13,17-10(15)6-13)8-3-2-7(4-12)18-8/h2-3H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGLNJQBGUSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(S3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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